3-bromo-4-fluoro-N,N-dimethylaniline

Catalog No.
S12939895
CAS No.
M.F
C8H9BrFN
M. Wt
218.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-fluoro-N,N-dimethylaniline

Product Name

3-bromo-4-fluoro-N,N-dimethylaniline

IUPAC Name

3-bromo-4-fluoro-N,N-dimethylaniline

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

InChI

InChI=1S/C8H9BrFN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3

InChI Key

WQYSRHGLDWDYEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)F)Br

3-bromo-4-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10BrFNC_8H_{10}BrFN and a molecular weight of approximately 200.08 g/mol. It is characterized by a bromine atom and a fluorine atom attached to a dimethylaniline structure, specifically at the 3 and 4 positions of the aromatic ring, respectively. This compound is known for its light sensitivity and is miscible with solvents such as chloroform, dichloromethane, and methanol .

The compound's structure can be represented by the following SMILES notation: CN(C)C1=CC(F)=CC(Br)=C1, highlighting the presence of both halogen substituents on the aromatic ring .

Typical of halogenated anilines. Notably, it can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the bromine and fluorine groups. The reactivity of the bromine atom allows it to participate in substitution reactions with other nucleophiles, while the fluorine can influence the electronic properties of the compound, enhancing its reactivity in certain conditions .

In synthetic applications, this compound can be utilized as a precursor for further functionalization, such as fluorination reactions using metal fluoride catalysts in combination with specific phosphine ligands .

While specific biological activity data for 3-bromo-4-fluoro-N,N-dimethylaniline is limited, compounds with similar structures often exhibit significant biological properties. Halogenated anilines are frequently studied for their potential antimicrobial and anticancer activities. The presence of halogens can enhance lipophilicity and modulate biological interactions, making them valuable in medicinal chemistry .

The synthesis of 3-bromo-4-fluoro-N,N-dimethylaniline typically involves halogenation of N,N-dimethylaniline derivatives. One common method includes treating N,N-dimethylaniline with bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the aromatic ring.

For instance, a study demonstrated that using m-chloroperbenzoic acid (m-CPBA) in dichloromethane could yield halogenated anilines effectively, indicating a viable pathway for synthesizing this compound . Other methods may involve palladium-catalyzed cross-coupling reactions to introduce halogen substituents selectively.

3-bromo-4-fluoro-N,N-dimethylaniline serves as an important building block in organic synthesis. Its applications include:

  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Employed in developing new materials with specific electronic or optical properties due to its unique structure.
  • Agricultural Chemicals: Potential precursor for agrochemicals designed to enhance crop protection .

Interaction studies involving 3-bromo-4-fluoro-N,N-dimethylaniline focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential mechanisms of action in biological systems or synthetic pathways. For example, investigations into its reaction with thiols or amines can reveal insights into its utility as a reactive intermediate in organic synthesis .

Several compounds share structural similarities with 3-bromo-4-fluoro-N,N-dimethylaniline, including:

Compound NameStructureUnique Features
3-Bromo-N,N-dimethylanilineC8H10BrNLacks fluorine; simpler reactivity profile
4-Bromo-3-fluoro-N,N-dimethylanilineC8H9BrFNDifferent halogen positioning affecting reactivity
3-Bromo-5-fluoro-N,N-dimethylanilineC8H9BrFNFluorine at different position influences properties
N,N-Dimethyl-p-toluidineC9H13NNo halogens; different electronic characteristics

These compounds highlight the uniqueness of 3-bromo-4-fluoro-N,N-dimethylaniline through its specific halogen positioning and potential reactivity patterns that differ from other related structures. Each compound's distinct electronic properties significantly influence their chemical behavior and applications in various fields .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

216.99024 g/mol

Monoisotopic Mass

216.99024 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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